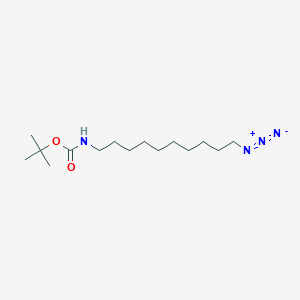

N-Boc-10-azidodecan-1-amine

Description

Systematic Nomenclature and Regulatory Identifiers

N-Boc-10-azidodecan-1-amine is formally identified by its IUPAC name as tert-butyl (10-azidodecyl)carbamate. The compound’s systematic nomenclature reflects its decane backbone, substituted at the first carbon with a Boc-protected amine group and at the tenth carbon with an azide functional group. Its CAS registry number , 1217362-05-4, serves as a unique identifier in chemical databases and regulatory documentation.

The molecular formula, C₁₅H₃₀N₄O₂ , corresponds to a molecular weight of 298.43 g/mol . Regulatory identifiers include the European Community (EC) Number 672-401-4 and DSSTox Substance ID DTXSID20373521. The SMILES notation (CC(C)(C)OC(=O)NCCCCCCCCCCN=[N+]=[N-]) and InChI key (AJQWUNOZRJRQML-UHFFFAOYSA-N) further standardize its representation in digital chemical platforms.

Molecular Structure Analysis

The molecular structure of this compound comprises three distinct regions:

- Boc-Protected Amine Group : The tert-butoxycarbonyl (Boc) group at the first carbon shields the primary amine, enhancing stability during synthetic procedures.

- Decane Backbone : A 10-carbon aliphatic chain provides structural flexibility, facilitating interactions with hydrophobic environments.

- Terminal Azide Group : The azide moiety (-N₃) at the tenth carbon enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry.

The Canonical SMILES (CC(C)(C)OC(=O)NCCCCCCCCCCN=[N+]=[N-]) confirms the linear arrangement of these functional groups. Computational models derived from InChI descriptors (InChI=1S/C15H30N4O2/c1-15(2,3)21-14(20)17-12-10-8-6-4-5-7-9-11-13-18-19-16/h4-13H2,1-3H3,(H,17,20)) highlight the molecule’s conformational flexibility, with rotational freedom along the decane chain.

Comparative analysis with structurally analogous compounds, such as tert-butyl dec-9-en-1-ylcarbamate (CAS 313469-03-3), reveals that replacing the terminal azide with an alkene group alters reactivity while retaining the Boc-protected amine. This structural contrast underscores the azide’s role in conferring click-compatibility to this compound.

Spectroscopic Characterization Techniques

While experimental spectral data for this compound are not explicitly provided in the cited sources, standard characterization methods for such compounds include:

- Infrared (IR) Spectroscopy : The azide group exhibits a strong absorption band near 2100 cm⁻¹ due to the asymmetric stretching vibration of the N₃ moiety. The carbonyl (C=O) stretch of the Boc group typically appears near 1700 cm⁻¹ .

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks corresponding to the tert-butyl group (δ ~1.4 ppm, 9H), methylene protons along the decane chain (δ ~1.2–1.3 ppm), and the carbamate NH (δ ~5.0 ppm) are expected.

- ¹³C NMR : Signals for the Boc carbonyl carbon (δ ~155 ppm), tert-butyl carbons (δ ~28 ppm and ~80 ppm), and terminal azide-bearing carbon (δ ~50 ppm) would dominate.

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 298.43 [M+H]⁺, with fragmentation patterns reflecting cleavage of the Boc group (loss of 100 Da) and decane chain scission.

Crystallographic Studies and Conformational Analysis

No crystallographic data for this compound are reported in the available literature[1–6]. However, molecular mechanics simulations predict a gauche-rich conformation for the decane backbone, minimizing steric clashes between the Boc group and azide moiety. The Boc group’s steric bulk likely restricts rotation around the carbamate N–C bond, favoring a trans configuration that maximizes distance between the tert-butyl and azide groups.

Future studies employing single-crystal X-ray diffraction could elucidate precise bond angles and intermolecular packing arrangements. Such data would aid in rational design of derivatives for targeted applications in drug delivery and polymer chemistry.

Properties

IUPAC Name |

tert-butyl N-(10-azidodecyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N4O2/c1-15(2,3)21-14(20)17-12-10-8-6-4-5-7-9-11-13-18-19-16/h4-13H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQWUNOZRJRQML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Followed by Boc Protection

A widely employed strategy involves sequential functionalization of a dihalide precursor. Starting with 1,10-dibromodecane, one bromide undergoes nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C to yield 1-bromo-10-azidodecane. The remaining bromide is then substituted via Gabriel synthesis: treatment with potassium phthalimide forms the phthalimide-protected intermediate, which is hydrolyzed with hydrazine to liberate the primary amine. Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) and triethylamine (TEA) in dichloromethane (DCM) affords the target compound.

Key Considerations :

Reductive Amination Pathway

For substrates with pre-existing ketone functionality, reductive amination offers a streamlined approach. 10-Azidodecanal is reacted with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, yielding 10-azidodecan-1-amine. Boc protection is then performed as described.

Limitations :

-

Requires synthesis of 10-azidodecanal, which may involve ozonolysis or oxidation steps.

-

Reductive conditions must avoid azide reduction, necessitating careful pH control.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Steps | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Nucleophilic Substitution | 1,10-Dibromodecane | NaN₃ substitution, Boc protection | 65–72 | >98 |

| Direct Amination | 10-Aminodecan-1-ol | Mesylation, NaN₃, Boc protection | 58–65 | 95–97 |

| Reductive Amination | 10-Azidodecanal | NaBH₃CN reduction, Boc protection | 45–50 | 90–92 |

Insights :

-

Nucleophilic substitution provides the highest yields but requires handling dihalides.

-

Direct amination balances simplicity and efficiency, though mesylation introduces additional steps.

Optimization of Reaction Parameters

Solvent and Temperature Effects

-

Azide Formation : DMF outperforms acetonitrile in NaN₃ reactions due to superior solvation of azide ions. Elevated temperatures (80–100°C) accelerate substitution but risk azide decomposition.

-

Boc Protection : Dichloromethane (DCM) minimizes side reactions compared to THF, with optimal yields achieved at 0–25°C.

Catalytic Enhancements

-

Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves NaN₃ solubility in biphasic systems, reducing reaction times by 30%.

-

DMAP Acceleration : Adding 5 mol% DMAP during Boc protection increases reaction rates twofold.

Characterization and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

-

Strong absorption at ~2100 cm⁻¹ confirms the azide (N₃) group.

Challenges and Stability Considerations

Azide Stability

Chemical Reactions Analysis

Boc Deprotection Reactions

The Boc group is typically removed under acidic conditions to unmask the free amine. Key methods include:

Acid-Mediated Deprotection

-

Trifluoroacetic Acid (TFA):

Treatment with neat TFA cleaves the Boc group via protonation of the carbamate oxygen, followed by elimination of CO₂ and formation of the free amine . For N-Boc-10-azidodecan-1-amine, this would yield 10-azidodecan-1-amine (Figure 1). -

Thermal Deprotection:

Heating to 180–250°C in methanol or trifluoroethanol (TFE) under continuous flow conditions selectively removes the Boc group without affecting the azide . This method avoids acidic reagents and is scalable (Table 1).

Table 1: Thermal Deprotection Conditions for Boc-Protected Amines

| Substrate Type | Solvent | Temp (°C) | Residence Time (min) | Conversion (%) |

|---|---|---|---|---|

| Aliphatic Boc | MeOH | 230 | 45 | 73–90 |

| Aryl Boc | TFE | 180 | 60 | ≥95 |

Azide Reactivity

The terminal azide (-N₃) participates in high-yielding transformations:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reaction with alkynes in the presence of Cu(I) forms 1,4-disubstituted 1,2,3-triazoles . This "click chemistry" is biocompatible and efficient:

Staudinger Reaction

-

Phosphines (e.g., triphenylphosphine) convert azides to iminophosphoranes, which hydrolyze to amines under aqueous conditions :

Reduction to Amine

-

Catalytic hydrogenation (H₂/Pd-C) or Staudinger conditions reduce the azide to a primary amine while preserving the Boc group .

Sequential Functionalization

The orthogonal reactivity of the Boc and azide groups enables stepwise modifications:

Case Study: Telescoped Deprotection and Coupling

-

Boc Removal: Thermal deprotection at 230°C in MeOH yields 10-azidodecan-1-amine .

-

Azide-Alkyne Cycloaddition: React with propargyl alcohol under Cu(I) catalysis to form a triazole-linked derivative .

Table 2: Representative Reaction Yields

| Step | Conditions | Yield (%) |

|---|---|---|

| Boc Deprotection | MeOH, 230°C, 45 min | 85 |

| CuAAC | CuSO₄, Sodium Ascorbate | 92 |

Scientific Research Applications

N-Boc-10-azidodecan-1-amine is widely used in scientific research due to its versatility:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: It is used in the modification of biomolecules and the development of bioconjugates.

Medicine: It is employed in the synthesis of pharmaceutical compounds and drug delivery systems.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Boc-10-azidodecan-1-amine primarily involves its reactivity due to the azide and Boc groups:

Azide Group: The azide group can undergo reduction or substitution reactions, leading to the formation of new amine derivatives.

Boc Group: The Boc group serves as a protecting group, preventing unwanted reactions at the amine site during multi-step syntheses.

Comparison with Similar Compounds

Key Properties :

- Solubility : Soluble in organic solvents (DMSO, DMF) and sparingly in aqueous buffers.

- Storage : Stable at -20°C in dry, dark conditions; sensitive to moisture and repeated freeze-thaw cycles .

- Applications : Drug delivery systems, surface modification, and bioorthogonal tagging .

Comparison with Structurally Similar Compounds

2.1. Boc-Protected Azidoalkylamines of Varying Chain Lengths

N-Boc-10-azidodecan-1-amine belongs to a homologous series of Boc-protected azidoalkylamines. Chain length influences hydrophobicity , reactivity , and application scope :

Research Findings :

- Longer chains (e.g., 12 carbons) exhibit higher cellular uptake in drug delivery studies due to enhanced lipophilicity .

- Shorter chains (6 carbons) are preferred for aqueous-phase click reactions .

2.2. Functional Group Variants

A. 8-Azido Octanoic Acid (CAS: 217180-76-2)

- Structure : Carboxylic acid-terminated azide (C₈H₁₅N₃O₂).

- Key Differences :

B. 10-Azido-1-decanol (CAS: 57395-48-9)

- Structure : Hydroxyl-terminated azide (C₁₀H₂₁N₃O).

- Key Differences :

2.3. Click Chemistry Reagents

Reactivity Notes:

- This compound requires Boc deprotection (e.g., TFA) before the amine can participate in further reactions, adding a step but improving specificity .

- Azidoacetic Acid NHS Ester reacts directly with amines, enabling faster conjugation but offering less control .

2.4. Stability and Handling

Biological Activity

N-Boc-10-azidodecan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antibacterial properties, molecular interactions, and relevant case studies.

Chemical Structure

This compound features a Boc (tert-butyloxycarbonyl) protecting group on a 10-carbon aliphatic chain terminated with an azide functional group. Its chemical structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its antibacterial properties. The presence of the azide group and the Boc-protected amine contributes to its interaction with biological systems.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that Boc-protected compounds often demonstrate improved enzymatic activity compared to their unprotected counterparts. This is attributed to the influence of the Boc group on the compound's permeability through bacterial membranes, particularly via porins such as OmpF in E. coli .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | IC50 (μM) |

|---|---|---|

| N-Boc-valine | PfIspE | 61 ± 7 |

| N-Boc-glycine | PfIspE | 196 ± 44 |

| This compound | E. coli K12 | Not specified |

The data suggest that while N-Boc derivatives can enhance activity, the exact IC50 values for this compound remain to be fully characterized.

The mechanism underlying the antibacterial action of this compound likely involves disruption of bacterial cell wall synthesis and interference with metabolic pathways. The azide group may also play a role in bioorthogonal reactions, allowing for targeted delivery and activation within bacterial cells .

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds similar to this compound:

- Case Study on Antimicrobial Efficacy : A study evaluated a series of Boc-protected amines, revealing that modifications to the amine group significantly influenced antibacterial efficacy against E. coli. The findings indicated that primary amines were crucial for permeability through bacterial membranes .

- Molecular Dynamics Simulations : Computational modeling has been employed to predict the interactions between N-Boc derivatives and bacterial targets. These simulations suggest that structural flexibility and the presence of ionizable groups enhance cellular uptake and bioactivity .

- Synthesis and Characterization : The synthesis of N-Boc derivatives has been optimized to enhance yield and purity, facilitating further biological evaluations. Techniques such as cryo-TEM and small-angle X-ray scattering have been utilized to study the self-assembly properties of these compounds in solution .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-Boc-10-azidodecan-1-amine, and how is the product characterized?

- Methodology : The compound is synthesized via a multi-step process:

Amine Protection : The primary amine group in 10-azidodecan-1-amine is protected using di-tert-butyl dicarbonate (Boc₂O) in a solvent like dichloromethane or THF under basic conditions (e.g., triethylamine) .

Purification : Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Characterization : Confirmed by -NMR (Boc group protons at ~1.4 ppm), IR (azide stretch at ~2100 cm), and mass spectrometry (MW: ~312.44 g/mol) .

Q. What are the key stability considerations for storing this compound?

- Methodology :

- Storage Conditions : Store at 0–6°C in airtight, light-resistant containers to prevent azide degradation and Boc-group hydrolysis .

- Incompatibilities : Avoid exposure to acids (removes Boc protection) and oxidizing agents (risk of azide decomposition) .

- Stability Monitoring : Regular NMR or TLC checks to detect degradation (e.g., free amine formation) .

Advanced Research Questions

Q. How can researchers optimize CuAAC (Click Chemistry) reactions using this compound in heterogeneous biological systems?

- Methodology :

- Solvent Compatibility : Test solubility in aqueous buffers (e.g., PBS) with co-solvents like DMSO (≤10%) to balance hydrophobicity of the C10 chain .

- Catalyst Screening : Compare Cu(I) sources (e.g., TBTA vs. THPTA ligands) to improve reaction efficiency in biological matrices .

- Post-Reaction Analysis : Use LC-MS or fluorescence labeling to quantify conjugation efficiency to alkyne-functionalized biomolecules .

Q. How should contradictory data on the thermal stability of the azide group in this compound be resolved?

- Methodology :

- Controlled Experiments : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition onset temperatures .

- Contextual Factors : Evaluate if discrepancies arise from impurities (e.g., residual solvents) or measurement techniques (e.g., bulk vs. solution-phase stability) .

- Mitigation Strategies : Use stabilizing additives (e.g., radical scavengers) in high-temperature applications .

Q. What strategies are effective for selectively deprotecting the Boc group without compromising the azide functionality?

- Methodology :

- Acid Selection : Use trifluoroacetic acid (TFA) in dichloromethane (0–5°C) for Boc removal; avoid prolonged exposure to minimize azide side reactions .

- Neutralization : Quench with cold aqueous bicarbonate to stabilize the free amine and azide .

- Validation : Confirm integrity of the azide via IR and functional assays (e.g., CuAAC with a control alkyne) .

Data Analysis and Experimental Design

Q. How can researchers design controls to validate the purity of this compound in bioconjugation studies?

- Methodology :

- Negative Controls : Omit the copper catalyst in CuAAC reactions to confirm azide-specific labeling .

- Analytical Controls : Compare HPLC retention times and MS spectra with commercial reference standards (if available) .

- Stoichiometric Checks : Use -NMR integration to verify the Boc:azide ratio (e.g., 9:1 integration for Boc methyl protons vs. azide) .

Q. What experimental approaches can address low yields in Boc-protection reactions of 10-azidodecan-1-amine?

- Methodology :

- Reagent Optimization : Increase Boc₂O equivalents (1.2–1.5x) and reaction time (12–24 hrs) for sterically hindered amines .

- Byproduct Identification : Use LC-MS to detect urea derivatives (common side products) and adjust base concentration (e.g., triethylamine vs. DMAP) .

- Scale-Up Adjustments : Replace column chromatography with fractional distillation for large-scale purification .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in academic labs?

- Methodology :

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats; avoid inhalation using fume hoods .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite; dispose as hazardous waste .

- Toxicology : Acute oral toxicity (LD50 > 300 mg/kg in rats) suggests moderate risk; avoid skin contact due to irritation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.